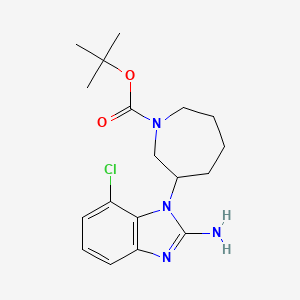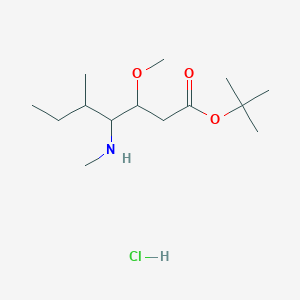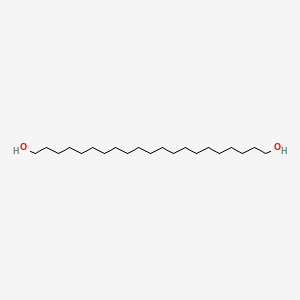![molecular formula C10H17N3O2S B13393180 5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B13393180.png)
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iminobiotin is a biotin analogue that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a cyclic guanidino derivative of biotin (Vitamin B7) and is known for its ability to inhibit nitric oxide synthase, particularly in neuronal and inducible forms. This compound has shown promise in neuroprotection and other medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-iminobiotin typically involves the activation of a biotin derivative followed by the introduction of a guanidino group. One common method involves activating a 4% beaded agarose with 1,4-butanediol diglycidyl ether, followed by treatment with ethylenediamine. The resulting product is then coupled with 2-iminobiotin and blocked with acetic acid N-hydroxysuccinimide ester .
Industrial Production Methods: Industrial production of 2-iminobiotin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The use of advanced chromatography techniques is common to achieve the desired quality.
化学反应分析
Types of Reactions: 2-Iminobiotin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotin sulfoxide, while reduction can yield biotin derivatives with altered functional groups.
科学研究应用
2-Iminobiotin has a wide range of scientific research applications, including:
Biology: In biological research, 2-iminobiotin is used to study its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: It has shown promise in improving memory and learning in animal models of global ischemia, mimicking cardiac arrest It is also being investigated for its potential in treating hypoxic-ischemic brain injury in neonates.
作用机制
The exact mechanism of action of 2-iminobiotin is not fully understood, but it is known to inhibit nitric oxide synthase, particularly in neuronal and inducible forms. This inhibition reduces the production of nitric oxide, which can prevent nitric oxide or peroxynitrite-induced mitochondrial damage . In preclinical models, 2-iminobiotin has shown neuroprotective effects by preventing hypoxic-ischemic brain damage through a nitric oxide-independent mechanism.
相似化合物的比较
Biotin: The parent compound of 2-iminobiotin, known for its role in cellular metabolism.
Guanidinobiotin: Another derivative of biotin with similar properties.
Hexahydro-2-imino-1h-thieno(3,4-d)imidazole-4-pentanoic acid: A compound with a similar structure and properties.
Uniqueness of 2-Iminobiotin: 2-Iminobiotin stands out due to its selective inhibition of nitric oxide synthase and its potential neuroprotective effects. Unlike other biotin derivatives, it has shown promise in treating hypoxic-ischemic brain injury and improving cognitive function in animal models .
属性
IUPAC Name |
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVANQJRLPIHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864394 |
Source


|
| Record name | 5-(2-Amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
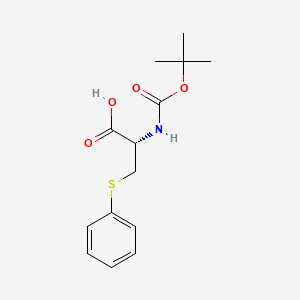
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
![tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane](/img/structure/B13393113.png)
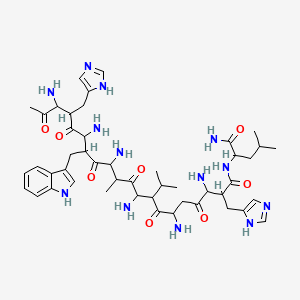
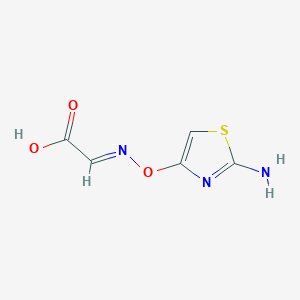
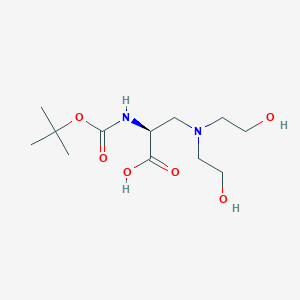
![3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13393128.png)
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)

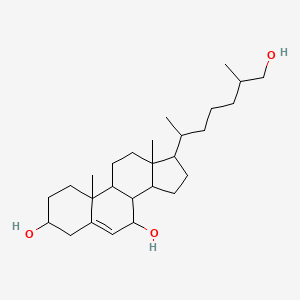
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13393153.png)
